2-(4-Fluorophenyl)oxirane
Overview
Description
2-(4-Fluorophenyl)oxirane is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, and a fluorinated aromatic ring. This structure makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)oxirane derivatives has been explored in several studies. For instance, the compound 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane was synthesized from 2,4'-difluorobenzophenone under basic conditions, achieving a high yield and purity . Similarly, the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane was reported, which is obtained from enantiopure (2S,3S)-phenylglycidol and can react with a variety of α-chiral primary and secondary amines . Another study reported the synthesis of a fluorinated C4 chiron from diazomethane and optically pure 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)oxirane derivatives has been characterized using various spectroscopic techniques. For example, the structure of a related compound, (2S, 2'R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane, was established by X-ray analysis . NMR experiments and molecular modeling calculations have also been performed to clarify the equilibria in solution and the preferred conformations of ketones and oxiranes .
Chemical Reactions Analysis
2-(4-Fluorophenyl)oxirane and its derivatives participate in various chemical reactions. The oxirane ring can undergo regioselective ring-opening reactions, as seen with (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacting with α-chiral amines . Additionally, 2-nitro-2-phenylthio oxiranes can react with heteroatomic nucleophiles to give α-substituted S-phenylthio esters . The reactivity of these compounds is further demonstrated by their ability to undergo isomerization to α-fluorocarbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Fluorophenyl)oxirane derivatives have been studied to some extent. For instance, the thermal degradation of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was investigated, showing that these materials have good stability against thermo-oxidative decomposition . The spectral data of synthesized oxiranes have been correlated with substituent constants to predict the effect of substituents on group frequencies .
Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis of Oxirane Derivatives: 2-(4-Fluorophenyl)oxirane has been used in the synthesis of various chemical derivatives. For instance, Meng Ling (2006) reported the synthesis of 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane using 2,4'-difluorobenzophenone, achieving high yield and purity under optimized conditions (Meng Ling, 2006).
- Chiral Resolution Reagent: Sergi Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral amines, demonstrating its effectiveness in regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).
Development of Novel Compounds
- Fluorinated Chirons: Research by A. Arnone et al. (1992, 1995) on fluorinated chirons involved 2-(fluoromethyl)oxirane derivatives, leading to the creation of several valuable derivatives through selective ring openings (Arnone et al., 1992), (Arnone et al., 1995).
- Enantiomerically Pure Nucleosides: P. Bravo et al. (1994) elaborated 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl] oxirane to produce enantiomerically pure nucleosides, showcasing the compound's potential in biochemical applications (Bravo et al., 1994).
Chemical Reactions and Transformations
- Oxidative Transformations: L. Petrov and V. M. Solyanikov (2010) explored the mild oxidation of 2-(4-fluorophenyl)oxirane, contributing to the understanding of its reactivity under different conditions (Petrov & Solyanikov, 2010).
- Synthesis of Diastereomeric Adducts: A. El‐sayed et al. (2017) synthesized regioselective diastereomeric adducts using oxirane ring-containing compounds, demonstrating the utility of 2-(4-Fluorophenyl)oxirane in creating biologically active intermediates (El‐sayed et al., 2017).
Biomedical Research
- Antimicrobial and Antifeedant Activities: G. Thirunarayanan and G. Vanangamudi (2016) studied the antimicrobial and insect antifeedant activities of biphenyl keto oxiranes, highlighting the potential biomedical applications of fluorophenyl oxirane derivatives (Thirunarayanan & Vanangamudi, 2016).
Safety And Hazards
2-(4-Fluorophenyl)oxirane is classified as highly flammable and is suspected of causing cancer. It is harmful if inhaled or in contact with skin and causes serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
2-(4-fluorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNPQMUUHPPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398943 | |
Record name | 2-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)oxirane | |
CAS RN |
18511-62-1, 134356-73-3, 134356-74-4 | |
Record name | 2-(4-Fluorophenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18511-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-(4-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(4-Fluorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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